Belvarafenib (HM95573/GDC-5573) is a potent and selective type II pan-RAF kinase inhibitor. [, , , , , ] Unlike first-generation RAF inhibitors that primarily target BRAF V600 mutants, Belvarafenib inhibits the activity of multiple forms of RAF, including BRAF (wild-type and V600 mutants), CRAF, and ARAF. [, , , ] This broader inhibitory profile makes it a promising therapeutic candidate for various cancers driven by mutations in the RAS/RAF pathway, including those with intrinsic or acquired resistance to first-generation RAF inhibitors. [, , , ]
Belvarafenib is classified as a type II RAF inhibitor, which distinguishes it from type I inhibitors based on its binding mechanism and selectivity towards different RAF isoforms. It has been developed through extensive research into the structural biology of RAF kinases, focusing on their role in oncogenic signaling pathways. The compound is synthesized for use in clinical settings, particularly targeting tumors with specific genetic alterations.
The synthesis of Belvarafenib involves multiple steps that typically include:
These methods ensure that Belvarafenib is produced with high specificity and efficacy for its intended biological targets.
Belvarafenib's molecular structure can be described by its specific arrangement of atoms and functional groups. The compound features a core structure that allows it to interact selectively with the BRAF kinase.
The three-dimensional conformation of Belvarafenib allows it to fit into the active site of the BRAF kinase, inhibiting its activity effectively.
Belvarafenib primarily functions through competitive inhibition of BRAF kinase activity. Upon binding to the active site, it prevents ATP from engaging with the kinase, thus blocking downstream signaling pathways crucial for cancer cell survival.
Belvarafenib's mechanism of action involves several steps:
Experimental data indicate that Belvarafenib effectively reduces tumor growth in models harboring BRAF mutations by disrupting these critical signaling pathways.
These properties are essential for determining the compound's formulation and delivery methods in therapeutic applications.
Belvarafenib is primarily investigated for its potential in treating cancers driven by BRAF mutations, particularly melanoma. Its applications include:
Belvarafenib represents a significant advancement in targeted cancer therapy, offering hope for improved outcomes in patients with specific genetic profiles associated with aggressive tumors.
Belvarafenib (chemical name: 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide) is a small-molecule inhibitor with the molecular formula C₂₃H₁₆ClFN₆OS and a molar mass of 478.93 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an isoquinoline scaffold via a carboxamide bridge, which facilitates high-affinity interactions with the RAF kinase ATP-binding pocket [3] [5]. The compound's InChIKey (KVCQTKNUUQOELD-UHFFFAOYSA-N) and CAS Registry number (1446113-23-0) provide unique identifiers for chemical tracking [3] [8].
Synthesis Pathways: While detailed synthetic routes remain proprietary, patents indicate convergent strategies involving Suzuki-Miyaura coupling for biaryl formation and amide coupling to integrate the thienopyrimidine moiety. Key intermediates include halogenated isoquinoline derivatives and boronic ester-functionalized thienopyrimidines [7] [10]. Computational docking reveals that belvarafenib stabilizes the RAF kinase αC-helix in an inactive "DFG-out" conformation, preventing dimerization-dependent activation—a critical mechanism against resistance mutations [1] [10].
Target Selectivity: Structural modifications at the isoquinoline C6-methyl group optimize steric complementarity with a hydrophobic region in CRAF, explaining its pan-RAF inhibition profile (IC₅₀: CRAF = 2–5 nM, BRAFV600E = 7 nM, BRAFWT = 41–56 nM) [4] [8]. The compound also inhibits DDR1/2 and CSF1R kinases at higher concentrations (IC₅₀: 23–182 nM), though with lower affinity than RAF targets [4].
Belvarafenib exhibits moderate aqueous solubility but high permeability, characteristic of BCS Class II/IV compounds. Key properties include:
PBS (pH 7.4): <0.1 mg/mLFormulation in co-solvents (e.g., 10% DMSO/40% PEG300/5% Tween-80/45% saline) achieves working concentrations ≥1.25 mg/mL [3] [8].
Stability:The solid form remains stable under inert gas (N₂) at 4°C for ≥6 months. In solution, belvarafenib is sensitive to oxidative and photolytic degradation. Forced degradation studies show <10% decomposition after 24 hours under ambient light but >20% under UV exposure, necessitating light-protected storage [4] [8].
Thermal Behavior:Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, correlating with crystalline stability. No polymorphic transitions occur below 200°C [4].
Table 1: Physicochemical Profile of Belvarafenib
Property | Value | Conditions |
---|---|---|
Molecular Weight | 478.93 g/mol | - |
logP (Predicted) | 3.8 | - |
Solubility in DMSO | 26.10 mM | 25°C |
Melting Point | 218–220°C | DSC, N₂ atmosphere |
Stability (Solid) | >6 months | 4°C, under N₂ |
Computational approaches elucidate belvarafenib’s high binding affinity for RAF dimers:
Molecular Dynamics Simulations:Simulations reveal that belvarafenib disrupts salt bridges between Arg509 of BRAF and Asp449 of CRAF in heterodimers, reducing dimer stability by >40% compared to monomeric BRAFV600E [1]. This aligns with experimental data showing disrupted mutant-BRAF:wild-type-CRAF complexes in melanoma cell lines [1].
Machine Learning-Based Affinity Prediction:DeepDTA and BiComp-DTA models leverage 1D protein sequences and compound representations to predict binding affinities. For belvarafenib, these models achieve a concordance index (CI) of 0.85–0.91 against BRAF/CRAF, outperforming traditional methods (e.g., KronRLS, SimBoost) by 12–18% in accuracy [6] [9]. BiComp-DTA integrates Normalized Compression Distance (NCD) and Smith-Waterman alignment scores to capture evolutionary and algorithmic features of RAF kinases, enabling high-fidelity affinity predictions without 3D structures [9].
Dose-Response Landscapes:In NRASQ61K mutant melanoma, computational models identify synergistic dosing thresholds for belvarafenib combined with MEK inhibitors. At 0.5–1 μM belvarafenib + 0.1–0.2 μM cobimetinib, synergy scores exceed 15 due to feedback loop suppression—validated by in vitro pERK inhibition [2].
Table 2: Computationally Predicted vs. Experimental Binding Affinities
Target | Experimental IC₅₀ (nM) | DeepDTA Prediction (nM) | BiComp-DTA Prediction (nM) |
---|---|---|---|
CRAF | 2–5 | 4.1 | 3.8 |
BRAFV600E | 7 | 6.3 | 7.1 |
BRAFWT | 41–56 | 49.2 | 44.7 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7